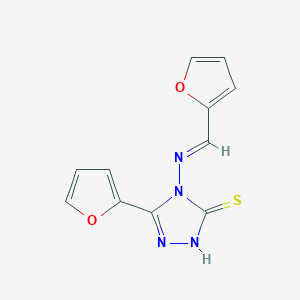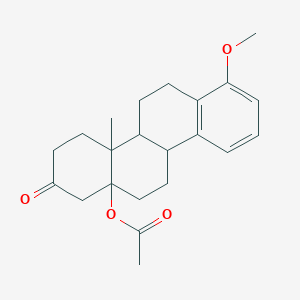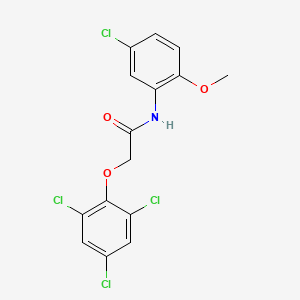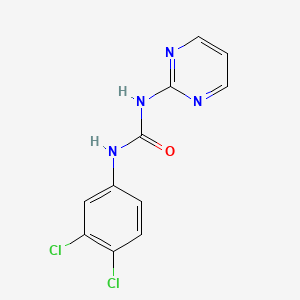
1-(3,4-Dichlorophenyl)-3-(pyrimidin-2-yl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3,4-Dichlorophenyl)-3-(pyrimidin-2-yl)urea is a synthetic organic compound that belongs to the class of urea derivatives It is characterized by the presence of a dichlorophenyl group and a pyrimidinyl group attached to a urea moiety
Preparation Methods
The synthesis of 1-(3,4-Dichlorophenyl)-3-(pyrimidin-2-yl)urea typically involves the reaction of 3,4-dichloroaniline with pyrimidine-2-carbonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve optimization of reaction parameters such as temperature, solvent, and reaction time to achieve higher yields and purity.
Chemical Reactions Analysis
1-(3,4-Dichlorophenyl)-3-(pyrimidin-2-yl)urea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the urea moiety.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms on the phenyl ring can be replaced by other nucleophiles such as amines or thiols.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in organic transformations.
Biology: The compound has shown potential as an inhibitor of certain enzymes, making it a candidate for further studies in enzymology and biochemistry.
Medicine: Preliminary studies suggest that it may possess pharmacological properties, such as anti-inflammatory or anticancer activities, warranting further investigation.
Industry: It is used in the development of agrochemicals, such as herbicides or pesticides, due to its ability to interact with specific biological targets in plants.
Mechanism of Action
The mechanism of action of 1-(3,4-Dichlorophenyl)-3-(pyrimidin-2-yl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and preventing the catalytic reaction. The exact molecular pathways involved depend on the specific biological system being studied.
Comparison with Similar Compounds
1-(3,4-Dichlorophenyl)-3-(pyrimidin-2-yl)urea can be compared with other urea derivatives, such as:
1-(3,4-Dichlorophenyl)-3-(pyridin-2-yl)urea: Similar structure but with a pyridine ring instead of a pyrimidine ring.
1-(3,4-Dichlorophenyl)-3-(pyrimidin-4-yl)urea: Similar structure but with the pyrimidine ring attached at a different position.
1-(3,4-Dichlorophenyl)-3-(triazol-2-yl)urea: Similar structure but with a triazole ring instead of a pyrimidine ring.
The uniqueness of this compound lies in its specific substitution pattern and the presence of both dichlorophenyl and pyrimidinyl groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
23656-32-8 |
|---|---|
Molecular Formula |
C11H8Cl2N4O |
Molecular Weight |
283.11 g/mol |
IUPAC Name |
1-(3,4-dichlorophenyl)-3-pyrimidin-2-ylurea |
InChI |
InChI=1S/C11H8Cl2N4O/c12-8-3-2-7(6-9(8)13)16-11(18)17-10-14-4-1-5-15-10/h1-6H,(H2,14,15,16,17,18) |
InChI Key |
OSSICTUDXQZNKN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C(N=C1)NC(=O)NC2=CC(=C(C=C2)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


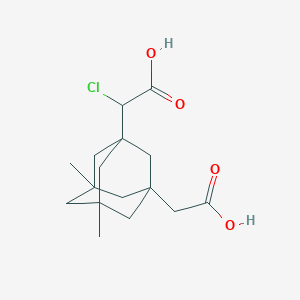
![2-{[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(3,4,5-trimethoxyphenyl)methylidene]acetohydrazide](/img/structure/B15076919.png)


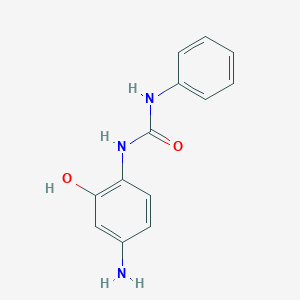
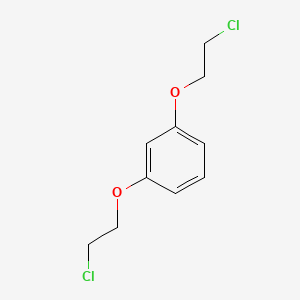

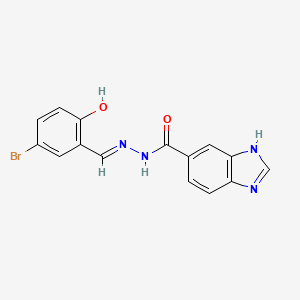


![Spiro[3-oxatricyclo[3.2.1.02,4]octane-6,2'-oxirane]](/img/structure/B15076994.png)
